2,4-Difluoro-3-methylbenzenesulfonamide
Overview
Description
2,4-Difluoro-3-methylbenzenesulfonamide is a crystalline compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
2,4-Difluoro-3-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have antimicrobial properties and are commonly used in both human and veterinary medicine . They have been identified as potential targets for mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) .
Mode of Action
Sulfonamides are known to inhibit the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth . The interaction of 2,4-Difluoro-3
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-methylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic aromatic substitution reactions . The interactions of this compound with these biomolecules can lead to changes in their activity, stability, and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to participate in free radical bromination and nucleophilic substitution reactions . These interactions can result in significant changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, beyond which the compound can cause significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which affect its localization and accumulation. These interactions are crucial for the compound’s activity and function within biological systems .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can significantly influence the compound’s function and interactions with other biomolecules .
Preparation Methods
The synthesis of 2,4-Difluoro-3-methylbenzenesulfonamide typically involves the sulfonation of 2,4-difluoro-3-methylbenzene. One common method includes the reaction of 2,4-difluoro-3-methylbenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Difluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Difluoro-3-methylbenzenesulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,4-Difluoro-3-methylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
3,5-Difluorobenzenesulfonamide: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and biological activity.
2,4-Dichlorobenzenesulfonamide: Contains chlorine atoms instead of fluorine, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
2,4-difluoro-3-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNADFFSPQOYFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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